N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4
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Overview
Description
N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 is a compound that features a guanidine group, which is known for its strong basicity and ability to form stable complexes with various molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 typically involves the reaction of guanidine derivatives with disulfide-containing compounds. One common method is the reaction of N-chlorophthalimide with isocyanides and amines to form N-phthaloylguanidines, which can then be further reacted to introduce the disulfide linkage . This method provides a straightforward and efficient route to the desired compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 can undergo various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the guanidine group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted guanidines and thiols.
Scientific Research Applications
N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 involves its interaction with molecular targets such as enzymes and proteins. The guanidine group can form stable complexes with amino acid residues, leading to inhibition or modification of enzyme activity. The disulfide linkage can also undergo redox reactions, affecting the redox state of cellular components and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simple molecule with strong basicity and versatile applications in chemistry and biology.
Thiourea: Similar to guanidine but contains a sulfur atom, making it useful in different chemical reactions.
S-Methylisothiourea: A guanidylating agent used in the synthesis of guanidine derivatives.
Uniqueness
N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 is unique due to its combination of guanidine and disulfide functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N6S2.H2O4S/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWLIDQEZFBVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN=C(N)N)N=C(N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N6O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91774-54-8 |
Source
|
Record name | Guanidine, 1,1′-(dithiodiethylene)di-, sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91774-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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